

Physical and chemical properties of hexyl hexanoate

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An In-depth Technical Guide to the Physical and Chemical Properties of Hexyl Hexanoate

Abstract

Hexyl hexanoate (CAS No. 6378-65-0) is a fatty acid ester recognized for its characteristic fruity aroma.[1] It is a key component in the flavor and fragrance industries and is found naturally in fruits such as apples, passion fruit, and strawberries.[2][3] This document provides a comprehensive technical overview of the physical and chemical properties of hexyl hexanoate, detailed experimental protocols for its synthesis and analysis, and a summary of its applications relevant to researchers, scientists, and professionals in drug development. Its lipophilic nature and low volatility make it a compound of interest for various formulation studies.[1][4]

Physicochemical Properties

Hexyl **hexanoate** is a colorless to pale yellow oily liquid.[2][4] Its distinct odor is described as sweet, fruity, green, and herbaceous with tropical notes.[1][5] The key physical and chemical properties are summarized below.

Table 1: Physical Properties of Hexyl Hexanoate



Property	Value	References
Molecular Formula	C12H24O2	[1][6]
Molecular Weight	200.32 g/mol	[1][6]
Melting Point	-55 °C	[2][7]
Boiling Point	244 - 246 °C (at 760 mmHg)	[6][7][8]
Density	0.858 - 0.863 g/mL (at 20-25 °C)	[1][8][9]
Refractive Index (n20/D)	1.423 - 1.426	[1][6][8]
Vapor Pressure	0.028 - 0.03 mmHg (at 25 °C)	[1][8][10]
Flash Point	99 - 99.4 °C (Closed Cup)	[1][8][9]
Water Solubility	Insoluble (3.517 mg/L)	[2][8]
Other Solubilities	Soluble in alcohol and propylene glycol; miscible with oils.[1][5]	[1][5]
logP (o/w)	4.71 - 4.86	[1][8][11]

Table 2: Chemical and Safety Profile

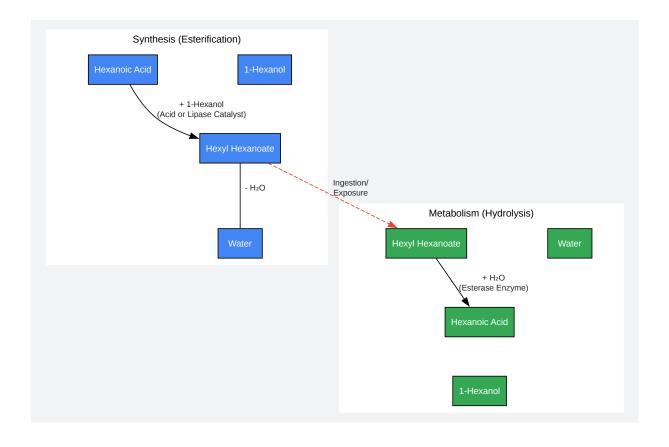


Property	Value / Description	References
IUPAC Name	hexyl hexanoate	[12]
Synonyms	Hexyl caproate, Hexanoic acid hexyl ester	[6]
Stability	Stable under normal temperatures and pressures. [9][10]	[9][10]
Incompatibilities	Strong oxidizing agents, Strong bases.[10]	[10]
Reactivity	Undergoes hydrolysis in the presence of acid or base to form hexanoic acid and 1-hexanol.[1][13]	[1][13]
Genotoxicity	Not expected to be genotoxic. [1][14]	[1][14]
Regulatory Status	Generally Recognized as Safe (GRAS) by FEMA (No. 2572). [1]	[1]

Synthesis and Metabolic Pathways

Hexyl **hexanoate** is synthesized by the condensation of hexanoic acid and 1-hexanol.[15] The primary metabolic pathway in biological systems is the reverse reaction: hydrolysis catalyzed by esterase enzymes.[1]





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Synthesis and metabolic breakdown of hexyl hexanoate.

Experimental Protocols Synthesis via Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[15] [16]

Materials:

- Hexanoic acid
- 1-hexanol
- Acid catalyst (e.g., concentrated Sulfuric Acid (H2SO4) or p-toluenesulfonic acid (TsOH))

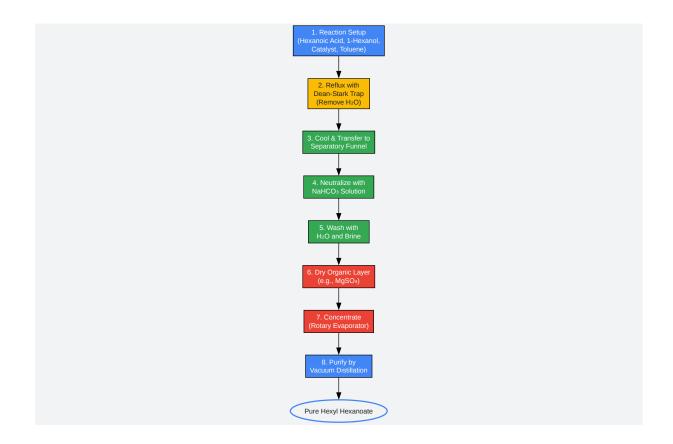


- Toluene (or other suitable solvent for azeotropic water removal)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

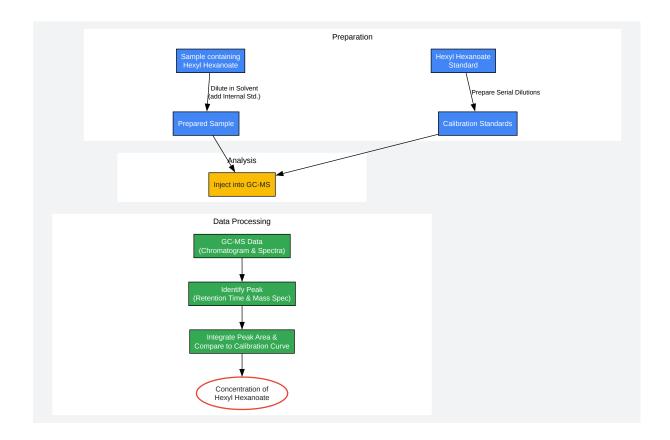
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine hexanoic acid and a molar excess of 1-hexanol (e.g., a 1:2 molar ratio).[15][17] Add toluene as the solvent.
- Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ or TsOH (typically 1-2 mol% relative to the carboxylic acid).[15]
- Reflux: Heat the mixture to reflux. Water produced during the reaction will be removed
 azeotropically and collected in the Dean-Stark trap, driving the equilibrium toward the ester
 product.[16][18] The reaction is typically monitored by thin-layer chromatography (TLC) or
 gas chromatography (GC) and continued until the starting material is consumed (usually 2-8
 hours).[15]
- Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with an organic solvent like ethyl acetate.
- Neutralization: Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted hexanoic acid.[17][18]
- Washing: Wash the organic layer sequentially with water and then brine to remove watersoluble impurities.[18]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude hexyl hexanoate can be purified by vacuum distillation to yield the final product.[1]

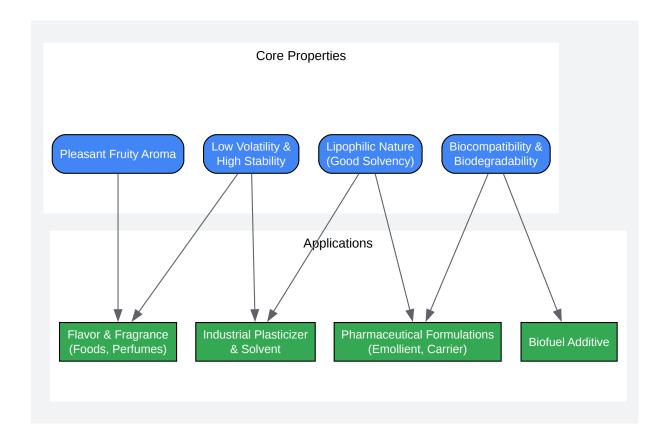












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